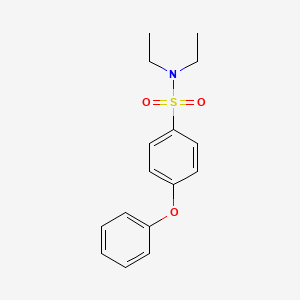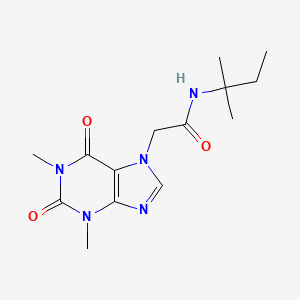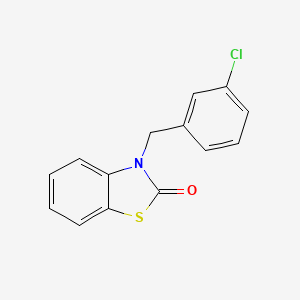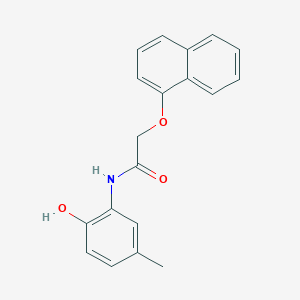
2-chloro-5-methylphenyl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-methylphenyl 3,4,5-trimethoxybenzoate, commonly known as TFMPP, is a synthetic compound that belongs to the family of phenylalkylamines. TFMPP is a psychoactive drug that has been used in scientific research to study the mechanisms of action and physiological effects of psychoactive compounds.
Mechanism of Action
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. This binding leads to the activation of these receptors, which in turn leads to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. The exact mechanism of action of TFMPP is still not fully understood, but it is believed to involve the modulation of the activity of the prefrontal cortex, amygdala, and hippocampus.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. These effects include changes in mood, cognition, and behavior. TFMPP has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood and behavior. TFMPP has also been shown to affect the activity of the prefrontal cortex, amygdala, and hippocampus, leading to changes in cognition and behavior.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments. It is a well-studied compound that has been used in numerous scientific studies. TFMPP is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, TFMPP also has several limitations. It is a psychoactive compound that can have significant effects on mood and behavior, making it difficult to control for these variables in lab experiments. TFMPP is also a partial agonist, which can make it difficult to interpret the results of experiments that involve the manipulation of serotonin receptor activity.
Future Directions
There are several future directions for research on TFMPP. One area of research is the development of new compounds that target the 5-HT2A and 5-HT2C receptors with greater specificity and efficacy. Another area of research is the investigation of the long-term effects of TFMPP on the brain and behavior. Finally, research on the use of TFMPP in the treatment of psychiatric disorders such as depression and anxiety is also an important area of future research.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive compounds. TFMPP is a serotonin receptor agonist that binds to the 5-HT2A and 5-HT2C receptors in the brain, leading to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. TFMPP has several advantages for use in lab experiments, including its well-studied nature and ease of synthesis and purification. However, TFMPP also has several limitations, including its psychoactive nature and partial agonist activity. Future research on TFMPP should focus on the development of new compounds, investigation of long-term effects, and use in the treatment of psychiatric disorders.
Synthesis Methods
TFMPP can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base and a solvent. The resulting product is then purified through recrystallization to obtain TFMPP in its pure form.
Scientific Research Applications
TFMPP has been widely used in scientific research to study the mechanisms of action and physiological effects of psychoactive compounds. TFMPP is a serotonin receptor agonist that binds to the 5-HT2A and 5-HT2C receptors in the brain. This binding activates these receptors, leading to changes in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. TFMPP has been used in studies to investigate the effects of serotonin receptor activation on mood, cognition, and behavior.
properties
IUPAC Name |
(2-chloro-5-methylphenyl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO5/c1-10-5-6-12(18)13(7-10)23-17(19)11-8-14(20-2)16(22-4)15(9-11)21-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWADABZDOAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylphenyl 3,4,5-trimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705709.png)

![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![4-(allyloxy)-N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5705773.png)
![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)